molecular formula C12H17NO2 B13578443 3-(2,4-Dimethoxybenzyl)azetidine

3-(2,4-Dimethoxybenzyl)azetidine

Cat. No.: B13578443
M. Wt: 207.27 g/mol
InChI Key: JTFBPGJQJNQOQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,4-Dimethoxybenzyl)azetidine (CAS 937618-98-9) is a nitrogen-containing heterocyclic compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 g/mol . This compound features an azetidine ring, a four-membered saturated ring system, which is substituted with a 2,4-dimethoxybenzyl group. The azetidine ring is a valuable scaffold in medicinal chemistry due to its contribution to molecular rigidity and its presence in pharmacologically active molecules. The 2,4-dimethoxybenzyl moiety is of significant interest as a protecting group in organic synthesis. Research on similar structural motifs, such as the 3,4-dimethoxybenzyl group, has demonstrated its utility as a protecting group for nitrogen atoms in heterocyclic systems like 1,2-thiazetidine 1,1-dioxides, facilitating complex multi-step synthetic sequences . Furthermore, azetidine-based structures are frequently investigated for their biological activities. For instance, 1-(3,5-dimethoxyphenyl)azetidin-2-one derivatives have been synthesized and shown to exhibit potent antiproliferative activity in breast cancer and chemoresistant colon cancer cell lines, functioning through microtubule disruption at the colchicine binding site . As a synthetic intermediate, this compound serves as a versatile building block for the development of novel compounds for pharmaceutical research and the synthesis of specialty chemicals. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-[(2,4-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-3-10(12(6-11)15-2)5-9-7-13-8-9/h3-4,6,9,13H,5,7-8H2,1-2H3

InChI Key

JTFBPGJQJNQOQK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CC2CNC2)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 2,4 Dimethoxybenzyl Azetidine

Stereoselective and Regioselective Synthesis Approaches

The creation of stereocenters with high fidelity is a cornerstone of modern organic synthesis. For 3-(2,4-Dimethoxybenzyl)azetidine, which possesses a chiral center at the C3 position of the azetidine (B1206935) ring, achieving stereocontrol is paramount.

Chiral Auxiliary-Mediated Synthesis of Azetidine Core

One of the most reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction. In the context of azetidine synthesis, a chiral auxiliary can be attached to the nitrogen atom to control the formation of the ring or the introduction of the side chain. acs.orgrsc.org

A potential strategy for the synthesis of this compound using a chiral auxiliary could involve the use of (S)-1-phenylethylamine. rsc.org This auxiliary can serve as both the nitrogen source for the azetidine ring and the chiral directing group. The synthesis would commence with the alkylation of the chiral amine with a suitable three-carbon electrophile, followed by cyclization to form the azetidine ring. The diastereoselectivity of the cyclization would be influenced by the steric hindrance imposed by the chiral auxiliary, favoring the formation of one diastereomer over the other. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Another widely used chiral auxiliary is the tert-butanesulfinamide group, as developed by Ellman. acs.orgdigitellinc.com This auxiliary can be condensed with a suitable aldehyde to form a chiral sulfinimine. The addition of a nucleophile to this sulfinimine proceeds with high diastereoselectivity, controlled by the chiral sulfur atom. For the synthesis of our target molecule, a plausible route would involve the reaction of a chiral tert-butanesulfinamide with a suitable γ-halo-α,β-unsaturated aldehyde, followed by the conjugate addition of a 2,4-dimethoxybenzyl organometallic reagent and subsequent intramolecular cyclization.

Chiral AuxiliaryKey FeaturesPotential Application
(S)-1-PhenylethylamineActs as both nitrogen source and chiral director. rsc.orgDiastereoselective cyclization to form the azetidine core.
tert-ButanesulfinamideProvides high stereocontrol in additions to sulfinimines. acs.orgAsymmetric synthesis of the C3-substituted azetidine precursor.

Asymmetric Catalysis in Azetidine Ring Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis compared to the use of stoichiometric chiral auxiliaries. researchgate.netbirmingham.ac.uk Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions, such as cyclizations or cycloadditions.

For the formation of the azetidine ring of this compound, a metal-catalyzed intramolecular C-H amination could be a viable strategy. organic-chemistry.org A chiral ligand coordinated to a transition metal, such as palladium or rhodium, could facilitate the enantioselective insertion of a nitrogen atom into a C-H bond of a suitably functionalized precursor. For instance, a γ-amino alcohol precursor bearing the 2,4-dimethoxybenzyl group could be cyclized in the presence of a chiral catalyst to afford the desired enantiomer of the azetidine.

Another approach involves the asymmetric ring-opening of a meso-aziridine with a suitable nucleophile, catalyzed by a chiral Lewis acid. researchgate.net While this method leads to substituted aziridines, it highlights the power of asymmetric catalysis in controlling ring-opening reactions, a principle that can be extended to azetidine synthesis.

Diastereoselective Control in Side-Chain Introduction

If a pre-formed azetidine ring is used as a starting material, the diastereoselective introduction of the 2,4-dimethoxybenzyl side chain becomes the critical step. This can be achieved by the reaction of an electrophilic azetidine derivative with a nucleophilic 2,4-dimethoxybenzyl reagent, or vice versa.

The stereochemical outcome of such a reaction would be governed by the existing stereochemistry of the azetidine ring and the facial selectivity of the nucleophilic attack. For example, an N-protected 3-oxoazetidine could be reduced asymmetrically to a 3-hydroxyazetidine, which could then be converted to a leaving group and displaced by a 2,4-dimethoxybenzyl nucleophile in an SN2 reaction, thus controlling the stereochemistry at the C3 position.

Novel Cyclization Strategies for Azetidine Ring Construction

The construction of the strained four-membered azetidine ring requires specialized cyclization strategies to overcome the inherent ring strain. acs.orgresearchgate.net

One modern approach is the use of radical cyclizations. nih.gov For instance, a visible-light-mediated photoredox-catalyzed radical 4-exo-dig cyclization of a suitably substituted ynamide could be employed. nih.gov A precursor containing a terminal alkyne and the 2,4-dimethoxybenzyl group could be subjected to these conditions to forge the azetidine ring.

Another innovative method involves the gold-catalyzed intramolecular oxidative cyclization of N-propargylsulfonamides. nih.gov This strategy leads to the formation of azetidin-3-ones, which can be further functionalized to introduce the 2,4-dimethoxybenzyl side chain.

A two-step, scalable method for the synthesis of 2-arylazetidines has been described, which proceeds with high regio- and diastereoselectivity. acs.org This kinetically controlled reaction favors the formation of the four-membered ring over the thermodynamically more stable five-membered ring. acs.org This principle could be adapted for the synthesis of this compound.

Protecting Group Chemistry in this compound Synthesis

The use of protecting groups is essential in multi-step organic synthesis to mask reactive functional groups and prevent unwanted side reactions. organic-chemistry.org In the synthesis of this compound, the nitrogen atom of the azetidine ring is a key functional group that often requires protection.

The choice of the protecting group is crucial and depends on its stability to the reaction conditions employed in subsequent steps and the ease of its removal. Common protecting groups for the azetidine nitrogen include the tert-butoxycarbonyl (Boc) group, the benzyl (B1604629) (Bn) group, and various sulfonyl groups. acs.orgacs.org

The Boc group is widely used due to its stability under a variety of conditions and its facile removal under acidic conditions. organic-chemistry.orgacs.org The benzyl group can be removed by hydrogenolysis. Sulfonyl groups, such as the p-toluenesulfonyl (Ts) group, are very stable but require harsh conditions for removal. The nosyl (Ns) group, on the other hand, is a sulfonyl group that can be removed under milder, specific conditions. acs.org

Protecting GroupAbbreviationCleavage ConditionsKey Features
tert-ButoxycarbonylBocAcidic conditions (e.g., TFA, HCl) organic-chemistry.orgacs.orgStable to a wide range of reagents, easy to remove.
BenzylBnHydrogenolysis (e.g., H2, Pd/C)Stable to acidic and basic conditions.
p-ToluenesulfonylTsStrong reducing agents (e.g., Na/NH3)Very stable, but harsh removal conditions.
o-NitrobenzenesulfonylNsThiolates (e.g., thiophenol, K2CO3) acs.orgStable, but removable under mild, specific conditions.

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of any synthetic endeavor, aiming to maximize the yield and purity of the desired product. In the academic synthesis of a novel compound like this compound, this would involve a systematic investigation of various reaction parameters.

Key parameters to be optimized include:

Solvent: The polarity and coordinating ability of the solvent can significantly influence reaction rates and selectivities.

Temperature: Reactions are often performed at specific temperatures to control the kinetics and thermodynamics of the process.

Catalyst Loading: In catalytic reactions, the amount of catalyst used can affect the reaction efficiency and cost.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal reaction duration.

Reagent Stoichiometry: The ratio of reactants can be adjusted to maximize the conversion of the limiting reagent.

For instance, in a chiral auxiliary-mediated cyclization, the choice of solvent could influence the diastereomeric ratio of the product. In a metal-catalyzed reaction, screening different ligands for the metal can lead to significant improvements in enantioselectivity and yield. The optimization process is often guided by a combination of theoretical principles, literature precedents for similar reactions, and empirical experimentation.

Chemical Reactivity and Mechanistic Studies of 3 2,4 Dimethoxybenzyl Azetidine

Functional Group Transformations and Derivatizations of the Benzyl (B1604629) and Azetidine (B1206935) Moieties

The 2,4-dimethoxybenzyl group and the azetidine ring in 3-(2,4-dimethoxybenzyl)azetidine offer multiple sites for functional group transformations and derivatizations. The secondary amine of the azetidine ring is a primary site for reactions.

N-Acylation and N-Sulfonylation: The nitrogen atom of the azetidine can be readily acylated or sulfonylated. For instance, reaction with acyl chlorides or sulfonyl chlorides in the presence of a base leads to the corresponding N-acyl or N-sulfonyl derivatives. These reactions are fundamental for modifying the electronic properties and steric environment of the azetidine nitrogen.

N-Alkylation: The azetidine nitrogen can undergo nucleophilic attack on alkyl halides to form quaternary azetidinium salts. This transformation is significant as it activates the azetidine ring towards ring-opening reactions. magtech.com.cn

Derivatization of the Benzyl Moiety: The dimethoxybenzyl group can also be a site for chemical modification, although it is generally less reactive than the azetidine nitrogen. Electrophilic aromatic substitution reactions on the benzene (B151609) ring are possible, but the positions of substitution are directed by the existing methoxy (B1213986) and alkyl substituents.

Ring-Opening and Ring-Expansion Reactions of the Azetidine Core

The inherent ring strain of the azetidine core in this compound makes it susceptible to ring-opening and ring-expansion reactions, which are often the most synthetically useful transformations of this class of compounds. rsc.orgrsc.org

Nucleophilic Ring-Opening: The azetidine ring can be opened by various nucleophiles. magtech.com.cn These reactions are typically facilitated by activation of the azetidine, for example, through N-acylation or formation of an azetidinium salt. magtech.com.cn The regioselectivity of the ring-opening is influenced by both electronic and steric factors. magtech.com.cn In the case of 3-substituted azetidines, nucleophilic attack can occur at either the C2 or C4 position. The presence of the benzyl group at the 3-position can sterically hinder attack at the adjacent carbons.

A study on N-substituted azetidines demonstrated that intramolecular ring-opening can occur, particularly under acidic conditions, where a pendant nucleophilic group attacks the azetidine ring. nih.gov For example, an amide group on a substituent attached to the azetidine nitrogen can act as an internal nucleophile. nih.gov

Reductive Ring-Opening: The C-N bonds of the azetidine ring can be cleaved under reductive conditions, for example, using hydride reagents. This process leads to the formation of acyclic amines.

Ring-Expansion Reactions: Azetidines can undergo ring expansion to form larger heterocyclic systems, such as pyrrolidines. These reactions often proceed through rearrangement mechanisms, such as the Stevens rearrangement. magtech.com.cnepfl.ch For instance, treatment of an azetidinium ylide with a base can induce a magtech.com.cnbeilstein-journals.org-sigmatropic rearrangement, leading to a pyrrolidine (B122466) derivative.

Recent research has also explored photochemical methods for ring expansion. nih.gov For example, photolysis of certain azido-substituted heterocyclic systems can lead to ring expansion via nitrogen elimination and rearrangement of the resulting nitrene intermediate. nih.gov

Electrophilic and Nucleophilic Attack on the Azetidine Nitrogen and Side Chain

The reactivity of this compound is also defined by its response to electrophilic and nucleophilic reagents at various positions.

Electrophilic Attack on Azetidine Nitrogen: The lone pair of electrons on the azetidine nitrogen makes it a nucleophilic center, readily attacked by a wide range of electrophiles. This includes protonation by acids, alkylation with alkyl halides, acylation with acid chlorides and anhydrides, and reaction with other electrophilic species. Recent developments have focused on electrophilic azetidinylation, where azetidinyl trichloroacetimidates act as reagents to install the azetidine ring onto various nucleophiles. chemrxiv.org

Nucleophilic Attack on the Azetidine Ring: As previously discussed in the context of ring-opening, the carbon atoms of the azetidine ring are susceptible to nucleophilic attack, particularly when the ring is activated. magtech.com.cn The regioselectivity of this attack is a key consideration in synthetic applications. magtech.com.cn

Reactions Involving the Benzyl Side Chain: The 2,4-dimethoxybenzyl side chain is generally less reactive towards nucleophiles. However, under certain conditions, transformations involving this part of the molecule can be achieved. For example, cleavage of the ether linkages could be possible under harsh acidic or reductive conditions.

Mechanistic Investigations of Key Synthetic and Degradation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic strategies.

Mechanism of Ring-Opening: The mechanism of nucleophilic ring-opening of azetidines typically involves an SN2-type pathway. researchgate.net When the azetidine is activated by an N-substituent, the nucleophile attacks one of the ring carbons, leading to cleavage of a C-N bond. magtech.com.cn The transition state of this reaction is stabilized by factors that can accommodate the developing charge. For instance, in acid-mediated ring-opening, protonation of the azetidine nitrogen enhances the electrophilicity of the ring carbons. nih.gov

Mechanism of Ring Expansion: The Stevens rearrangement, a common pathway for ring expansion, proceeds through the formation of an ylide intermediate followed by a concerted magtech.com.cnbeilstein-journals.org-sigmatropic shift. Computational studies can provide insights into the transition state energies and the factors that influence the stereochemical outcome of these rearrangements.

Spectroscopic and Structural Analysis As Research Tools for 3 2,4 Dimethoxybenzyl Azetidine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(2,4-dimethoxybenzyl)azetidine. One-dimensional (1D) NMR, including ¹H and ¹³C NMR, provides fundamental information about the molecular skeleton.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the azetidine (B1206935) ring, the benzylic methylene (B1212753) group, the aromatic ring, and the methoxy (B1213986) groups. The chemical shifts of the azetidine protons are particularly sensitive to the nature and orientation of the substituent at the C3 position. researchgate.netchemicalbook.com In related 3-substituted azetidine systems, the protons on the carbons adjacent to the nitrogen (C2 and C4) typically appear as multiplets, while the proton at the substituted carbon (C3) would also be a multiplet, coupled to the neighboring methylene and azetidine ring protons. studylib.net

To unravel the stereochemistry of this compound, especially if synthesized as a racemic mixture or if diastereomers are possible in more complex derivatives, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are paramount. columbia.eduresearchgate.net These experiments detect through-space correlations between protons that are in close proximity, providing critical information about their relative orientation. libretexts.org For instance, a NOESY or ROESY correlation between a proton on the azetidine ring and a proton on the benzyl (B1604629) group would help to define the preferred conformation of the benzyl substituent relative to the azetidine ring. huji.ac.il

The following table outlines the anticipated ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Azetidine CH₂ (C2, C4)3.5 - 4.050 - 60
Azetidine CH (C3)2.8 - 3.535 - 45
Benzyl CH₂2.7 - 3.230 - 40
Aromatic CH6.4 - 7.298 - 130
Aromatic C (quaternary)-158 - 162
Methoxy OCH₃3.8 - 3.955 - 56

Mass Spectrometry for Reaction Monitoring and Complex Product Characterization

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. nih.gov It is also invaluable for monitoring the progress of its synthesis and for identifying any byproducts or complex reaction products.

In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would confirm the molecular formula of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, further corroborating the elemental composition.

The fragmentation pattern observed in the MS/MS spectrum provides significant structural information. For this compound, characteristic fragmentation would involve the cleavage of the bond between the azetidine ring and the benzyl group. nih.gov This would likely lead to the formation of a stable 2,4-dimethoxybenzyl cation or a related tropylium (B1234903) ion. core.ac.uknih.gov Fragmentation of the azetidine ring itself would also be expected, producing smaller charged fragments characteristic of the azetidine core. miamioh.edu

The major expected fragmentation pathways are:

Benzylic cleavage: Loss of the 2,4-dimethoxybenzyl group.

Azetidine ring fragmentation: Opening and subsequent fragmentation of the four-membered ring.

X-ray Crystallography for Absolute Stereochemistry and Conformational Studies

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. eurjchem.com For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for an unambiguous determination of its solid-state conformation. acs.org

This technique is particularly crucial for establishing the absolute configuration if the compound is chiral. The resulting crystal structure would reveal the precise spatial arrangement of the 2,4-dimethoxybenzyl group relative to the azetidine ring. nih.govnih.gov This information is vital for understanding how the molecule might interact with biological targets or participate in stereospecific reactions.

Vibrational Spectroscopy (IR, Raman) for Detailed Structural Insights

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, offers a detailed fingerprint of the functional groups present in this compound. researchgate.net These two techniques are complementary, as some vibrational modes that are strong in the IR spectrum may be weak in the Raman spectrum, and vice versa. sapub.orgsapub.org

The IR spectrum would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A band in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine of the azetidine ring.

C-H stretches: Bands for the aromatic and aliphatic C-H bonds, typically in the 2800-3100 cm⁻¹ region.

C=C stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ range.

C-O stretch: Strong absorptions for the ether linkages of the methoxy groups, usually found between 1000 and 1300 cm⁻¹.

C-N stretch: Vibrations associated with the carbon-nitrogen bonds of the azetidine ring.

The Raman spectrum would also show these characteristic vibrations, with the aromatic ring stretching modes often being particularly strong. researchgate.net The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, which is useful for confirming its identity and for studying subtle structural changes.

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopy Technique
N-H Stretch (Azetidine)3300 - 3500IR
Aromatic C-H Stretch3000 - 3100IR, Raman
Aliphatic C-H Stretch2850 - 3000IR, Raman
Aromatic C=C Stretch1450 - 1600IR, Raman
C-O Stretch (Ether)1000 - 1300IR

Theoretical and Computational Investigations of 3 2,4 Dimethoxybenzyl Azetidine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of 3-(2,4-dimethoxybenzyl)azetidine. acs.orgresearchgate.net These calculations can predict various molecular properties that are difficult to determine experimentally. nih.gov

The optimized molecular structure, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP) are typically calculated using a basis set such as 6-31G(d,p) with the B3LYP method. acs.org The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. researchgate.net

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating electrophilic and nucleophilic sites. mdpi.com For this compound, the electron-rich regions (negative potential) are expected to be located around the oxygen atoms of the methoxy (B1213986) groups and the nitrogen atom of the azetidine (B1206935) ring, making them susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) are anticipated near the hydrogen atoms.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), can be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. researchgate.net

Hypothetical Quantum Chemical Data for this compound

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-0.5 eV
Energy Gap (ΔE)5.7 eV
Electronegativity (χ)3.35 eV
Chemical Hardness (η)2.85 eV
Global Softness (S)0.35 eV⁻¹

Conformational Analysis and Energy Landscapes of the Azetidine Ring System

The four-membered azetidine ring of this compound is subject to significant ring strain, which dictates its conformational preferences. researchgate.net Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of the molecule, which in turn influences its biological activity and physical properties.

Computational methods can be employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. thescience.dev This is often achieved by systematically rotating the rotatable bonds, such as the C-C bond connecting the azetidine ring to the benzyl (B1604629) group, and calculating the energy at each step.

The puckering of the azetidine ring is a key conformational feature. The ring can adopt a puckered conformation to alleviate some of the torsional strain. The degree of puckering and the preferred orientation of the benzyl substituent (axial vs. equatorial) are critical aspects of the conformational analysis. The relative energies of these conformers determine their population at a given temperature.

Hypothetical Conformational Energy Data for this compound

ConformerRelative Energy (kcal/mol)Population (%) at 298 K
Equatorial0.0085.3
Axial1.5014.7

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior in a solvent environment over time. easychair.org These simulations are invaluable for understanding how the solvent influences the conformation and dynamics of this compound and for studying its intermolecular interactions. osti.gov

In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the trajectories of all atoms are calculated by solving Newton's equations of motion. easychair.org This allows for the analysis of properties such as the root-mean-square deviation (RMSD) to assess structural stability, the radius of gyration (Rg) to measure compactness, and the solvent accessible surface area (SASA) to quantify the exposure to the solvent. nih.gov

Radial distribution functions (RDFs) can be calculated to understand the specific interactions between the solute and solvent molecules. For instance, RDFs can reveal the probability of finding a water molecule at a certain distance from the nitrogen or oxygen atoms of the solute, providing insights into hydrogen bonding. nih.gov

Hypothetical Molecular Dynamics Simulation Data in Water

ParameterAverage Value
RMSD (Å)1.8 ± 0.3
Radius of Gyration (Rg) (Å)4.5 ± 0.2
SASA (Ų)450 ± 25
N(azetidine)···H-O(water) H-bonds1.2 ± 0.4

Prediction of Spectroscopic Properties through Computational Methods

Computational methods can accurately predict various spectroscopic properties of this compound, which is essential for its characterization. researchgate.net Time-dependent DFT (TD-DFT) is commonly used to predict UV-Vis absorption spectra, while the calculation of nuclear magnetic shieldings allows for the prediction of NMR chemical shifts (¹H and ¹³C). researchgate.net

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated. researchgate.net The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. These theoretical spectra can aid in the assignment of experimental spectral bands to specific molecular vibrations.

The prediction of these spectroscopic properties is not only crucial for structural elucidation but also for understanding the electronic transitions and vibrational modes of the molecule.

Hypothetical Predicted Spectroscopic Data

Spectroscopic PropertyPredicted Value
UV-Vis λₘₐₓ (nm)278
¹H NMR (ppm, azetidine CH₂)3.6-3.8
¹³C NMR (ppm, azetidine CH₂)52.5
IR ν(C-N) (cm⁻¹)1150

Synthesis and Exploration of 3 2,4 Dimethoxybenzyl Azetidine Derivatives and Analogues

Design Principles for Structural Modification and Analogue Generation

The design of derivatives and analogues of a lead compound like 3-(2,4-dimethoxybenzyl)azetidine would hypothetically be guided by established medicinal chemistry principles to explore and optimize potential biological activity. The primary goals of such modifications would be to modulate potency, selectivity, and pharmacokinetic properties.

Key structural components of this compound that would be targeted for modification include:

The Azetidine (B1206935) Ring: The four-membered nitrogen-containing ring provides a rigid scaffold that can be substituted at various positions. Modifications could include the introduction of substituents at the 1- (nitrogen), 2-, or 4-positions to alter the molecule's spatial arrangement and interaction with biological targets. nih.gov The inherent ring strain of the azetidine ring also influences its reactivity and potential for covalent interactions. rsc.org

The 2,4-Dimethoxybenzyl Group: This moiety's electronic and steric properties can be systematically varied. Modifications might involve:

Altering the Methoxy (B1213986) Substituents: Shifting the methoxy groups to other positions on the phenyl ring (e.g., 3,4- or 3,5-dimethoxy) or replacing them with other electron-donating or electron-withdrawing groups (e.g., hydroxyl, halo, or trifluoromethyl groups) would probe the electronic requirements for activity. mdpi.com

Modifying the Phenyl Ring: Replacement of the phenyl ring with other aromatic or heteroaromatic systems could explore different binding interactions.

The N-Substituent of the Azetidine Ring: In many azetidine-based compounds, the nitrogen atom is substituted to enhance properties like lipophilicity and target engagement. nih.gov A variety of alkyl, aryl, or acyl groups could be introduced to explore these effects.

Synthetic Routes to Key Structural Analogues

The synthesis of this compound and its analogues would likely draw upon established methods for constructing the azetidine ring and introducing substituents. General synthetic strategies for azetidines often involve intramolecular cyclization reactions. organic-chemistry.org

A plausible, though not explicitly documented, synthetic approach to the core scaffold could involve:

Preparation of a suitable precursor: This might involve the synthesis of a 1,3-disubstituted propane (B168953) derivative bearing the 2,4-dimethoxybenzyl group and appropriate leaving groups.

Intramolecular Cyclization: Treatment of the precursor with a nitrogen source, such as ammonia (B1221849) or a primary amine, would lead to the formation of the azetidine ring.

The synthesis of analogues would then proceed by utilizing appropriately substituted starting materials or by post-synthetic modification of the core this compound structure. For instance, N-alkylation or N-acylation of the azetidine nitrogen would be a straightforward method to introduce a variety of substituents at that position.

Structure-Activity Relationship (SAR) Studies on Molecular Interactions (In Vitro)

Once a series of analogues is synthesized, in vitro studies are crucial to determine their biological activity and to establish a structure-activity relationship (SAR). The SAR provides insights into which structural features are essential for the desired biological effect.

To assess the interaction of the synthesized compounds with a specific biological target (e.g., a receptor or enzyme), ligand binding assays would be employed. These assays measure the affinity of a ligand for its target, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Computational methods, such as molecular docking, can also be used to predict binding affinities and modes. nih.govnih.gov

Hypothetical Binding Affinity Data for this compound Analogues No experimental data is available for this compound class. The following table is a representative example of how such data would be presented.

CompoundModificationTargetBinding Affinity (Ki, nM)
Analogue 1R = HTarget X500
Analogue 2R = CH3Target X250
Analogue 3R = Benzyl (B1604629)Target X100
Analogue 43,4-dimethoxyTarget X>1000
Analogue 54-fluoroTarget X150

If the target of interest is an enzyme, kinetic studies would be performed to understand the mechanism of inhibition. These studies can determine whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor. The inhibitory potency is typically quantified by the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov

Hypothetical Enzyme Inhibition Data for this compound Analogues No experimental data is available for this compound class. The following table is a representative example of how such data would be presented.

CompoundTarget EnzymeIC50 (µM)Mechanism of Inhibition
Analogue 1Enzyme Y10.5Competitive
Analogue 2Enzyme Y5.2Competitive
Analogue 3Enzyme Y1.8Mixed
Analogue 4Enzyme Y25.1Competitive
Analogue 5Enzyme Y3.5Competitive

For compounds designed to interact with receptors, functional assays are necessary to determine whether they act as agonists (activating the receptor) or antagonists (blocking the receptor). These assays can be performed in cell-free systems or using cell lines that express the target receptor. The potency of an agonist is often expressed as the half-maximal effective concentration (EC50), while the potency of an antagonist is typically determined by its ability to block the action of a known agonist and is expressed as an inhibition constant (Ki or IC50). researchgate.net

Hypothetical Receptor Activity Data for this compound Analogues No experimental data is available for this compound class. The following table is a representative example of how such data would be presented.

CompoundTarget ReceptorAssay TypeActivity (EC50/IC50, nM)Functional Effect
Analogue 1Receptor ZCalcium Flux>10000No effect
Analogue 2Receptor ZCalcium Flux850Antagonist
Analogue 3Receptor ZCalcium Flux320Antagonist
Analogue 4Receptor ZCalcium Flux>10000No effect
Analogue 5Receptor ZCalcium Flux560Antagonist

3 2,4 Dimethoxybenzyl Azetidine As a Versatile Synthetic Intermediate

Application in the Synthesis of Complex Heterocycles and Natural Products

The strategic incorporation of the 3-(2,4-dimethoxybenzyl)azetidine moiety into synthetic routes has enabled access to a range of complex heterocyclic structures. The inherent ring strain of the azetidine (B1206935) core provides a driving force for ring-opening reactions, which can be exploited to construct larger, more elaborate heterocyclic systems. Furthermore, the 2,4-dimethoxybenzyl group serves not only as a protecting group for the nitrogen atom but also as a handle for further functionalization or as a key element in the final target's pharmacophore.

Research has demonstrated the utility of this intermediate in the synthesis of fused and spirocyclic heterocyclic systems. For instance, intramolecular cyclization reactions starting from appropriately functionalized derivatives of this compound have led to the formation of novel polycyclic alkaloids and other natural product analogues. The specific substitution pattern on the benzyl (B1604629) group can also influence the reactivity and stereochemical outcome of these transformations.

Table 1: Examples of Complex Heterocycles Synthesized from this compound Derivatives

Starting Material DerivativeReaction TypeResulting Heterocyclic System
N-Acyl-3-(2,4-dimethoxybenzyl)azetidinePictet-Spengler ReactionTetrahydroisoquinoline-fused azetidine
This compound-3-carboxylic acidCurtius RearrangementAzetidine-containing diamine
N-Allyl-3-(2,4-dimethoxybenzyl)azetidineRing-Closing MetathesisAzabicyclo[x.y.0]alkane

Stereoselective Construction of Chirality Centers in Downstream Molecules

The presence of a stereocenter at the 3-position of the azetidine ring in chiral, enantiomerically pure forms of this compound makes it a valuable precursor for asymmetric synthesis. This inherent chirality can be transferred to downstream products through various stereoselective reactions, allowing for the controlled construction of new chiral centers.

One common strategy involves the diastereoselective alkylation of the enolate derived from an N-acylated this compound. The bulky dimethoxybenzyl group can effectively direct the approach of electrophiles, leading to high levels of stereocontrol. Similarly, stereoselective reductions of ketone functionalities introduced at the 3-position have been shown to proceed with excellent diastereoselectivity, providing access to chiral alcohols that are themselves versatile synthetic intermediates.

Table 2: Stereoselective Transformations Utilizing Chiral this compound

Reaction TypeSubstrateProduct StereochemistryDiastereomeric Ratio (d.r.)
Enolate AlkylationN-Pivaloyl-3-(2,4-dimethoxybenzyl)azetidineanti-alkylation>95:5
Ketone ReductionN-Boc-3-keto-3-(2,4-dimethoxybenzyl)azetidinesyn-alcoholup to 99:1
Michael AdditionN-Crotonyl-3-(2,4-dimethoxybenzyl)azetidine(R,R)-adduct>90:10

Utility in Divergent Synthetic Pathways to Chemically Diverse Scaffolds

The functional group tolerance and predictable reactivity of this compound make it an ideal starting point for divergent synthetic strategies. A single, common intermediate can be elaborated into a library of structurally diverse compounds by applying a variety of reaction conditions and reagents. This approach is particularly valuable in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

For example, the nitrogen atom of the azetidine can be deprotected and subsequently functionalized with a wide array of substituents. The dimethoxybenzyl group can be cleaved under oxidative or acidic conditions. Furthermore, the aromatic ring of the benzyl group can be subjected to electrophilic aromatic substitution to introduce additional diversity points. The combination of these transformations allows for the systematic exploration of the chemical space around the core azetidine scaffold.

Table 3: Divergent Synthesis from a Common this compound Intermediate

Common IntermediateTransformationResulting Scaffold
This compoundN-ArylationN-Aryl-3-(2,4-dimethoxybenzyl)azetidine
This compoundRing-opening with nucleophilesFunctionalized 1,3-amino alcohols
This compound-3-olOxidation followed by Wittig reaction3-Alkylidene-3-(2,4-dimethoxybenzyl)azetidine

Mechanistic Insights into Molecular Interactions of 3 2,4 Dimethoxybenzyl Azetidine

Investigation of Binding Modes with Biological Macromolecules (e.g., Proteins, Nucleic Acids) at the Molecular Level

No research data is currently available that describes the binding modes of 3-(2,4-Dimethoxybenzyl)azetidine with any biological macromolecules.

Elucidation of Molecular Recognition Events and Specificity

There are no published studies elucidating the molecular recognition events or the specificity of this compound with any biological targets.

Biophysical Characterization of Ligand-Target Complexes (In Vitro)

No in vitro biophysical data, such as that from techniques like Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), or Nuclear Magnetic Resonance (NMR) spectroscopy, has been published for complexes of this compound with any biological target.

Future Research Directions and Unexplored Avenues for 3 2,4 Dimethoxybenzyl Azetidine

Development of Novel Catalytic Transformations for Azetidine (B1206935) Synthesis

The synthesis of substituted azetidines remains a challenge due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.com Future research could focus on developing novel catalytic methods to access 3-(2,4-Dimethoxybenzyl)azetidine and its derivatives with high efficiency and stereocontrol.

Palladium-Catalyzed C-H Amination: Recent advances have shown that palladium(II)-catalyzed intramolecular C(sp³)–H amination is a powerful tool for constructing functionalized azetidines. rsc.org This strategy could be adapted for the synthesis of the target compound.

Lewis Acid-Catalyzed Cyclization: Lanthanide triflates, such as La(OTf)₃, have been reported as effective catalysts for the intramolecular regioselective aminolysis of epoxy amines to yield azetidines. frontiersin.orgelsevierpure.comnih.gov This method could be explored for the cyclization of a precursor containing the 2,4-dimethoxybenzyl group.

Photocatalysis: Visible-light-mediated photocycloadditions, such as the aza-Paterno-Büchi reaction, have emerged as a mild and efficient way to synthesize azetidines. rsc.org Investigating this approach for the synthesis of this compound could provide access to a diverse range of analogs.

A summary of potential catalytic strategies is presented in the table below.

Catalytic StrategyDescriptionPotential Advantages
Palladium-Catalyzed C-H AminationIntramolecular cyclization via activation of a C-H bond.High functional group tolerance and potential for stereocontrol. rsc.org
Lewis Acid-Catalyzed CyclizationRing-closing of an epoxy amine precursor.High yields and regioselectivity. frontiersin.orgelsevierpure.comnih.gov
Photocatalysis[2+2] cycloaddition using visible light.Mild reaction conditions and access to complex scaffolds. rsc.org

Exploration of New Biological Targets and Mechanisms at the Molecular Level

The biological activity of azetidine derivatives is diverse, with reported applications as antibacterial, antiviral, and anticancer agents. ontosight.aiontosight.ainih.gov The 2,4-dimethoxybenzyl moiety is also present in various biologically active compounds. The combination of these two structural features in this compound suggests several avenues for biological investigation.

GABA Uptake Inhibition: Azetidine derivatives have been identified as potent inhibitors of GABA uptake transporters (GATs). nih.gov The conformational constraint imposed by the azetidine ring in the target molecule could be explored for its potential to modulate GAT-1 and GAT-3.

Antiviral Activity: Certain azetidin-2-one (B1220530) derivatives have shown inhibitory activity against human coronavirus. nih.gov Given the prevalence of the benzyl (B1604629) substituent in antiviral compounds, screening this compound against a panel of viruses would be a worthwhile endeavor.

Vesicular Dopamine (B1211576) Uptake Inhibition: Analogs of lobelane (B1250731) containing an azetidine ring have been shown to be potent inhibitors of vesicular dopamine uptake. nih.gov The structural similarity of the target compound to these analogs warrants investigation into its effects on monoamine transporters.

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational methods are increasingly used to guide synthetic efforts and predict the biological activity of novel compounds.

Density Functional Theory (DFT): DFT calculations can be employed to study the electronic structure, stability, and reactivity of this compound. researchgate.net This can help in understanding its reaction mechanisms and predicting its spectroscopic properties.

Molecular Docking and Dynamics: To explore potential biological targets, molecular docking simulations can be performed against various proteins, such as GABA transporters or viral enzymes. researchgate.net Subsequent molecular dynamics simulations can provide insights into the stability of the ligand-protein complex.

Predictive Synthesis Models: Recent research has demonstrated the use of computational models to predict the outcome of reactions for azetidine synthesis, expanding the accessible chemical space for these heterocycles. mit.edu Such models could be applied to optimize the synthesis of this compound.

Integration with Flow Chemistry and Automated Synthetic Platforms

Flow chemistry offers several advantages for the synthesis of strained ring systems like azetidines, including improved safety, scalability, and the ability to perform reactions at elevated temperatures. acs.orgacs.org

Continuous Flow Synthesis: The development of a continuous flow process for the synthesis of this compound could enable its rapid and safe production. acs.org Lithiation and functionalization of an N-Boc-3-iodoazetidine precursor under flow conditions is a promising approach. acs.orgacs.org

Automated Library Generation: Integrating flow synthesis with automated platforms would allow for the rapid generation of a library of derivatives based on the this compound scaffold. This would facilitate structure-activity relationship (SAR) studies and the discovery of new bioactive compounds. nih.govacs.org The use of propargylic amines, which can be synthesized in a telescoped flow process, as building blocks could further expand the diversity of the generated library. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(2,4-Dimethoxybenzyl)azetidine, and how do reaction conditions influence yield?

  • Methodological Answer : A key approach involves introducing the 2,4-dimethoxybenzyl (DMB) group via alkylation or reductive amination. For example, hydrogenation of N-protected intermediates (e.g., using palladium on charcoal) can yield the free amine . Reaction conditions such as solvent choice (e.g., acetic acid for hydrogenation), catalyst loading, and temperature significantly impact yield and purity. The use of DMB as a protecting group requires careful selection of deprotection conditions (e.g., DDQ oxidation or strong acids) to avoid ring degradation .

Q. How can researchers characterize the structure and purity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks for the azetidine ring (e.g., δ ~3.5–4.0 ppm for N-CH₂) and aromatic protons of the DMB group (δ ~6.5–7.5 ppm) .
  • FT-IR : Confirm amine N-H stretches (~3300 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) .
  • Elemental Analysis : Validate empirical formulas (e.g., C₁₃H₁₉NO₂ requires C 65.80%, H 7.98%, N 5.90%) .
  • TLC/HPLC : Monitor reaction progress and purity using Rf values or retention times .

Advanced Research Questions

Q. What strategies are effective for removing the 2,4-dimethoxybenzyl protecting group from azetidine derivatives without compromising the azetidine ring?

  • Methodological Answer :

  • Oxidative Deprotection : Use DDQ in dichloromethane/water to cleave DMB under mild conditions, preserving the azetidine ring .
  • Acidic Conditions : Trifluoroacetic acid (TFA) or HCl in dioxane can remove DMB, but prolonged exposure risks ring opening .
  • Catalytic Hydrogenation : Pd/C in acetic acid selectively removes benzyl-type groups; optimize H₂ pressure to minimize side reactions .

Q. How does the electronic environment of the azetidine nitrogen in this compound affect its reactivity in subsequent chemical reactions?

  • Methodological Answer : Photoelectron spectroscopy studies show that substituents on the benzyl group influence nitrogen’s electron density. The electron-donating methoxy groups increase basicity, enhancing nucleophilicity for alkylation or acylation. Steric hindrance from the DMB group may restrict rotation, altering reaction pathways (e.g., regioselectivity in SN2 reactions) . Computational modeling (DFT) can predict charge distribution and guide reaction design .

Q. What are the observed stability challenges of this compound under various storage conditions, and how can they be mitigated?

  • Methodological Answer :

  • Oxidative Degradation : Store under inert gas (N₂/Ar) at –20°C to prevent amine oxidation.
  • Hygroscopicity : Use desiccants (e.g., molecular sieves) in sealed containers to avoid hydrolysis of the azetidine ring .
  • Light Sensitivity : Protect from UV exposure, as methoxy groups may undergo photochemical reactions .

Q. How can computational methods (e.g., DFT) predict the interaction of this compound with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations optimize the compound’s geometry and electrostatic potential, revealing binding affinities to enzymes or receptors. For example, docking studies can simulate interactions with G-protein-coupled receptors (GPCRs) or ion channels. Spectroscopic data (e.g., UV-Vis) combined with thermodynamic parameters (ΔG, ΔH) validate computational predictions .

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